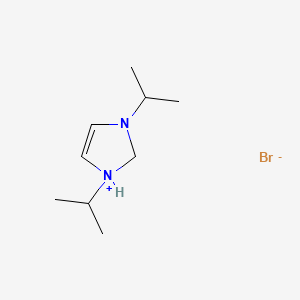
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide is a chemical compound with the molecular formula C9H17N2.Br. It is a type of imidazolium salt, which is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an imidazolium ring substituted with two isopropyl groups at the 1 and 3 positions, and a bromide anion .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide can be synthesized through a series of chemical reactions. One common method involves the alkylation of imidazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide anion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, which may alter its electronic properties.
Coordination Chemistry: The compound can form complexes with metal ions, which are useful in catalysis.
Common Reagents and Conditions
Nucleophiles: Such as chloride, iodide, or acetate ions for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions will yield 1H-Imidazolium, 1,3-bis(1-methylethyl)-, chloride .
Scientific Research Applications
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other imidazolium salts and ionic liquids, which have applications in catalysis, electrochemistry, and material science.
Biology: The compound can be used in the development of antimicrobial agents and as a component in drug delivery systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide exerts its effects depends on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, facilitating chemical reactions. In biological systems, the compound may interact with cellular membranes or proteins, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
1H-Imidazolium, 1,3-bis(1-methylethyl)-, bromide can be compared with other imidazolium salts, such as:
1H-Imidazolium, 1,3-dimethyl-, bromide: Similar structure but with methyl groups instead of isopropyl groups.
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride: Contains bulkier substituents, leading to different physical and chemical properties.
1H-Imidazolium, 1-butyl-3-methyl-, bromide: Different alkyl substituents, affecting solubility and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity compared to other imidazolium salts .
Properties
Molecular Formula |
C9H19BrN2 |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C9H18N2.BrH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-6,8-9H,7H2,1-4H3;1H |
InChI Key |
OMDHLQFWGILGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+]1CN(C=C1)C(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















